molecular formula C12H18ClNO3S B6898957 3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B6898957
M. Wt: 291.79 g/mol
InChI Key: FUVXIVKXWSEMOV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonyl chlorides or sulfonyl ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.

    Medicine: Explored for its antibacterial properties and potential use in treating infections caused by resistant bacterial strains.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the chloro and hydroxy groups.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents on the benzene ring.

    Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of the hydroxy and methyl groups.

Uniqueness

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, making it more reactive towards nucleophiles. The hydroxy group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methylpropyl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S/c1-9-5-6-10(7-11(9)13)18(16,17)14(4)8-12(2,3)15/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXIVKXWSEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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